molecular formula C10H13N3 B113298 5-Amino-1-isopropyl-1H-indazole CAS No. 928821-18-5

5-Amino-1-isopropyl-1H-indazole

Cat. No. B113298
M. Wt: 175.23 g/mol
InChI Key: GZEUSNZVGUYGGV-UHFFFAOYSA-N
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Description

The compound 5-Amino-1-isopropyl-1H-indazole is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole and its derivatives are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. Although the provided papers do not directly discuss 5-Amino-1-isopropyl-1H-indazole, they do provide insights into the properties and activities of closely related indazole derivatives.

Synthesis Analysis

The synthesis of indazole derivatives, such as the 1-(2-aminopropyl)-1H-indazole analogues, involves the introduction of various functional groups to the indazole core to modulate its biological activity and stability. The paper on the potent peripherally acting 5-HT2 receptor agonist describes the synthesis of a series of 1-(2-aminopropyl)-1H-indazole analogues, which were evaluated for their suitability as clinical candidates due to their stability and selectivity for the 5-HT2 receptors . This suggests that similar synthetic strategies could be applied to synthesize 5-Amino-1-isopropyl-1H-indazole, with an emphasis on achieving the desired pharmacological profile.

Molecular Structure Analysis

The molecular structure of indazole derivatives is crucial in determining their interaction with biological targets. The paper on solvatochromic effects provides insights into the molecular structure of indazole and its amino derivatives by studying their absorption and fluorescence spectra in various solvents . The study indicates that the ground and excited states of these molecules have different geometries, which could be relevant for understanding the structure of 5-Amino-1-isopropyl-1H-indazole and its behavior under different conditions.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions depending on their functional groups. The amino group in 5-aminoindazole, for example, can act as a hydrogen bond acceptor, which influences its spectral characteristics and reactivity . This property is important for the chemical reactions analysis of 5-Amino-1-isopropyl-1H-indazole, as the presence of the amino group could affect its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, stability, and spectral characteristics, are influenced by their molecular structure and the nature of their substituents. The solvatochromic effects study provides data on the absorption and fluorescence spectra of indazole and its amino derivatives, which are affected by the electrostatic effects, hydrogen bond donor ability, and hydrogen bond accepting ability of the solvents . These properties are essential for understanding the behavior of 5-Amino-1-isopropyl-1H-indazole in different environments and could guide the development of its applications in medicinal chemistry.

Scientific Research Applications

Therapeutic Potential in Cancer and Inflammatory Disorders

Indazole derivatives, including compounds similar to 5-Amino-1-isopropyl-1H-indazole, have shown promise in the development of novel therapeutic agents. These compounds exhibit significant anticancer and anti-inflammatory activities. Their utility spans across various disorders, including those involving protein kinases and neurodegeneration. The specific mechanisms of action of these derivatives enable the design of new molecules with potent biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Modulation of Lipid and Glucose Metabolism

Chlorogenic acid (CGA), a phenolic compound, while not a direct derivative of 5-Amino-1-isopropyl-1H-indazole, represents the broad scope of biological activity achievable within the structural realm of indazoles. CGA has been found to modulate lipid and glucose metabolism, showcasing potential therapeutic roles in treating metabolic disorders such as diabetes, obesity, and cardiovascular diseases (Naveed et al., 2018).

Antipsychotic Applications

The search for antipsychotics that manage both positive and negative symptoms of psychiatric disorders has led to the exploration of compounds with combined dopamine D2 and serotonin 5-HT1A receptor properties. Indazole derivatives fitting this profile offer a promising avenue for treating a broader range of symptoms associated with schizophrenia, potentially with fewer side effects compared to existing antipsychotics (Newman-Tancredi & Kleven, 2011).

Neuroprotective Strategies

The indazole scaffold's ability to modulate various biological targets hints at potential neuroprotective strategies, particularly in the context of cerebrovascular stroke. Although not directly linked to 5-Amino-1-isopropyl-1H-indazole, the exploration of indazole derivatives in neuroprotection underscores the class's versatility in addressing complex signaling cascades associated with cerebral injury (Karsy et al., 2017).

Safety And Hazards

5-Amino-1-isopropyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Indazole derivatives, including 5-Amino-1-isopropyl-1H-indazole, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research will likely continue to explore new synthetic strategies for indazole derivatives, investigate their molecular pharmacology, and develop new drugs based on these compounds .

properties

IUPAC Name

1-propan-2-ylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEUSNZVGUYGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585647
Record name 1-(Propan-2-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-isopropyl-1H-indazole

CAS RN

928821-18-5
Record name 1-(Propan-2-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-indazol-5-amine
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